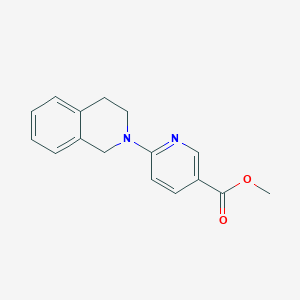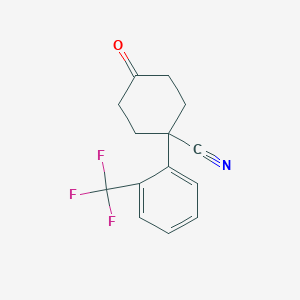
2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one is a chemical compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are commonly found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antioxidant properties and is used in studies related to cellular protection and oxidative stress.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The compound can modulate signaling pathways related to oxidative stress and inflammation. It acts by scavenging free radicals and inhibiting enzymes involved in inflammatory processes. Additionally, it can induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in imaging applications.
2-(2-Hydroxyphenyl)pyrimidine: Exhibits excited-state intramolecular proton transfer and is used in fluorescence studies.
2-(2-Hydroxyphenyl)benzimidazole: Known for its dual emission characteristics and used in photophysical studies.
Uniqueness
2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its methoxy group enhances its solubility and reactivity, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
105827-34-7 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-16-14(18)11-7-3-5-9-13(11)20-15(16)10-6-2-4-8-12(10)17/h2-9,17H,1H3 |
InChI Key |
GMVNPWNYMHIQDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)





![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)



